1-(Methoxymethyl)-8-methylnaphthalene

描述

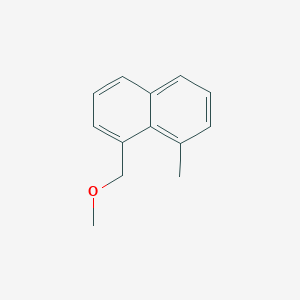

1-(Methoxymethyl)-8-methylnaphthalene is an organic compound belonging to the naphthalene family It features a methoxymethyl group attached to the first carbon and a methyl group attached to the eighth carbon of the naphthalene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-8-methylnaphthalene typically involves the alkylation of 8-methylnaphthalene with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.

Industrial Production Methods:

化学反应分析

Types of Reactions: 1-(Methoxymethyl)-8-methylnaphthalene can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a formyl group.

Reduction: The naphthalene ring can be hydrogenated under high pressure to form a dihydronaphthalene derivative.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

Oxidation: 1-Formyl-8-methylnaphthalene.

Reduction: 1-(Methoxymethyl)-8-methyldihydronaphthalene.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

科学研究应用

1-(Methoxymethyl)-8-methylnaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(Methoxymethyl)-8-methylnaphthalene involves its interaction with various molecular targets. The methoxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular function.

相似化合物的比较

- 1-Methoxymethyl-2-methylnaphthalene

- 1-Methoxymethyl-3-methylnaphthalene

- 1-Methoxymethyl-4-methylnaphthalene

Comparison: 1-(Methoxymethyl)-8-methylnaphthalene is unique due to the specific positioning of the methoxymethyl and methyl groups on the naphthalene ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

生物活性

1-(Methoxymethyl)-8-methylnaphthalene is a compound belonging to the naphthalene family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including toxicity assessments, pharmacological effects, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 135734-04-2

- Molecular Formula : C12H12O

- Molecular Weight : 188.23 g/mol

Biological Activity Overview

The biological activity of this compound can be analyzed through its interactions with biological systems and its effects on cellular processes.

Toxicity Studies

Research indicates that methylnaphthalenes, including this compound, exhibit varying degrees of toxicity. A significant study highlighted that exposure to methylnaphthalene derivatives caused necrosis in bronchiolar epithelial cells in mice. This effect was noted both in inhalation and systemic administration scenarios, suggesting a potential risk for respiratory toxicity .

The mechanism by which this compound exerts its effects involves interactions with cellular targets that may influence various biochemical pathways. The compound's structural similarity to naphthalene suggests it could engage similar metabolic pathways, potentially leading to cytotoxic effects.

Pharmacological Applications

The pharmacological implications of this compound are still under investigation. Preliminary studies suggest that derivatives of methylnaphthalenes may have applications in drug development due to their bioactive properties.

Case Studies

- Respiratory Toxicity : A study demonstrated dose-dependent injury in nonciliated bronchiolar epithelial cells upon intraperitoneal administration of methylnaphthalenes . This raises concerns about the potential respiratory effects in humans exposed to similar compounds.

- Oncogenic Potential : While chronic administration studies show limited oncogenic potential for this compound compared to naphthalene, there are indications of increased adenoma incidence in male mice . This aspect warrants further investigation into the long-term effects of exposure.

常见问题

Basic Research Questions

Q. What experimental frameworks are recommended for preliminary toxicity screening of 1-(Methoxymethyl)-8-methylnaphthalene in mammalian systems?

- Methodology : Adopt a tiered approach based on systematic review protocols for naphthalene derivatives. Begin with in vitro assays (e.g., cytotoxicity in hepatic or respiratory cell lines) to identify acute effects, followed by in vivo rodent studies using inhalation, oral, or dermal exposure routes. Ensure alignment with inclusion criteria for health outcomes, such as hepatic, renal, or respiratory effects, as outlined in toxicological profiles . Data extraction should follow standardized templates (e.g., Table C-2 in evidence 4) to capture dose-response relationships and confounding variables.

Q. How can researchers structurally characterize this compound to confirm its purity and isomer configuration?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve methoxymethyl and methyl substituents. Compare spectral data with computational models (e.g., InChI/SMILES descriptors in evidence 11, 15) to verify stereochemistry. For trace impurities, employ gas chromatography-mass spectrometry (GC-MS) with reference standards (e.g., multi-component calibration mixtures as in evidence 16) .

Q. What are the best practices for literature curation to identify existing data on methylnaphthalene derivatives?

- Methodology : Follow ATSDR’s systematic search strategy (evidence 2, 7):

- Use Boolean terms like ("this compound" OR "naphthalene derivatives") AND (toxicokinetics OR metabolism) in databases (PubMed, TOXCENTER).

- Apply inclusion filters for exposure routes (inhalation, oral), species (human, rodent), and outcomes (e.g., oxidative stress biomarkers). Screen titles/abstracts manually to exclude non-peer-reviewed sources, then perform full-text reviews for bias assessment (evidence 6, 8) .

Advanced Research Questions

Q. How can conflicting data on the metabolic activation pathways of this compound be resolved?

- Methodology :

- Conduct in vitro microsomal assays (e.g., human CYP450 isoforms) paired with LC-MS/MS to identify phase I metabolites. Compare results with computational docking studies predicting enzyme-substrate interactions.

- Apply risk-of-bias criteria (evidence 8, 9) to evaluate prior studies: assess randomization, blinding, and exposure characterization. For example, discrepancies in hepatic vs. pulmonary metabolic rates may stem from unaccounted interspecies variability or dose-dependent enzyme saturation .

Q. What advanced techniques are suitable for probing the environmental persistence of this compound in aquatic systems?

- Methodology :

- Use OECD 308/309 guidelines for biodegradation assays under aerobic/anaerobic conditions. Quantify half-lives via GC-MS or HPLC-UV, adjusting for pH/temperature gradients.

- Cross-reference environmental fate data from analogous PAHs (evidence 3, 25) to model bioaccumulation potential. Prioritize studies with robust exposure characterization (e.g., isotopic labeling for tracking degradation intermediates) .

Q. How should researchers design mechanistic studies to elucidate the compound’s interaction with cytochrome P450 enzymes?

- Methodology :

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with mutagenesis studies (e.g., CYP1A1/2A13 variants) to identify active-site residues critical for methoxymethyl group oxidation.

- Validate findings using in silico molecular dynamics simulations (e.g., docking with PubChem 3D conformers in evidence 17). Reference enzyme activity protocols for related substrates like 1-Methoxynaphthalene (evidence 28) .

Q. Data Analysis & Validation

Q. What statistical approaches are recommended for reconciling dose-response inconsistencies in toxicity studies?

- Methodology : Apply benchmark dose (BMD) modeling with AIC/BIC criteria to select optimal curve fits. Use meta-analysis tools (e.g., RevMan) to pool data across studies, stratifying by species, exposure duration, and outcome severity. Address heterogeneity via subgroup analysis or random-effects models, as described in confidence rating frameworks (evidence 1, 6) .

Q. How can researchers validate biomarkers of exposure for this compound in occupational settings?

- Methodology :

- Collect biological samples (urine, blood) from exposed cohorts and quantify metabolites (e.g., hydroxylated derivatives) via UPLC-QTOF-MS. Cross-validate with ambient air monitoring data using Pearson/Spearman correlations.

- Follow ATSDR’s biomarker criteria (evidence 25): ensure specificity (no cross-reactivity with other PAHs), sensitivity (detection limits ≤ 1 ppb), and reproducibility across labs .

属性

IUPAC Name |

1-(methoxymethyl)-8-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-10-5-3-6-11-7-4-8-12(9-14-2)13(10)11/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUWLJFACWLJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568059 | |

| Record name | 1-(Methoxymethyl)-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135734-04-2 | |

| Record name | 1-(Methoxymethyl)-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。